

Dalbinol (C₂₃H₂₂O₈): A Technical Guide on its Chemical Properties and Anti-Cancer Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dalbinol*

Cat. No.: *B15544794*

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Abstract

Dalbinol, a natural rotenoid compound with the chemical formula C₂₃H₂₂O₈, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the chemical properties and biological activities of **Dalbinol**, with a particular focus on its mechanism of action in hepatocellular carcinoma (HCC). This document details the anti-proliferative effects of **Dalbinol**, outlining its role in the modulation of the Wnt/β-catenin signaling pathway. Experimental protocols for key assays are provided, and the underlying molecular interactions and experimental workflows are visualized through detailed diagrams. All quantitative and semi-quantitative data are summarized in structured tables to facilitate analysis and comparison.

Chemical Properties of Dalbinol

Dalbinol is a complex heterocyclic molecule belonging to the rotenoid family of natural products. Its chemical structure is characterized by a fused five-ring system.

Property	Value	Source
Molecular Formula	C23H22O8	PubChem
Molecular Weight	426.42 g/mol	PubChem
SMILES	<chem>COC1=C(C=C2C(=C1)C3(C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)O)OC</chem>	PubChem
InChI	InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3	PubChem

Biological Activity: Anti-Proliferative Effects in Hepatocellular Carcinoma

Dalbinol has demonstrated significant anti-proliferative activity against various hepatocellular carcinoma (HCC) cell lines, including HepG2, the adriamycin-resistant strain HepG2/ADM, and Huh7.^[1] The cytotoxic effects are dose-dependent, leading to the induction of apoptosis.^[2]

Dose-Dependent Inhibition of Cell Proliferation

Studies have shown that **Dalbinol** inhibits the growth of HCC cells in a concentration-dependent manner.^[1] While specific IC50 values are not extensively published, the available data indicates a clear dose-response relationship.

Cell Line	Dalbinol Concentration	Observed Effect on Proliferation
HepG2	Increasing Concentrations	Concentration-dependent inhibition[1]
HepG2/ADM	Increasing Concentrations	Concentration-dependent inhibition[1]
Huh7	Increasing Concentrations	Concentration-dependent inhibition[1]

Induction of Apoptosis

Dalbinol's anti-proliferative activity is, in part, attributed to its ability to induce programmed cell death, or apoptosis. This is evidenced by the increased presence of apoptotic markers in treated HCC cells.[2]

Cell Line	Dalbinol Treatment	Key Apoptotic Markers (Western Blot)
HepG2	Concentration-dependent	Increased activated caspase-3 and cleaved PARP[2]
HepG2/ADM	Concentration-dependent	Increased activated caspase-3 and cleaved PARP[2]
Huh7	Concentration-dependent	Increased activated caspase-3 and cleaved PARP[2]

Mechanism of Action: Inhibition of the Wnt/ β -catenin Signaling Pathway

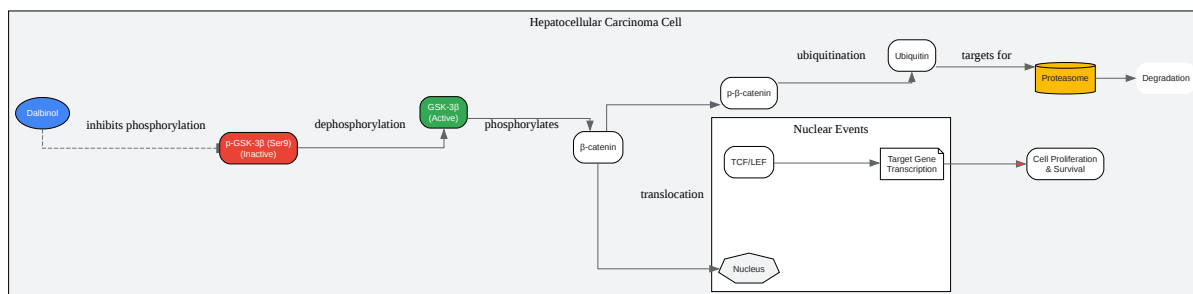
The primary mechanism underlying **Dalbinol's** anti-cancer effects is the targeted inhibition of the Wnt/ β -catenin signaling pathway, a critical pathway often dysregulated in HCC.[1] **Dalbinol** promotes the degradation of β -catenin, a key effector of this pathway, through the ubiquitin-proteasome system.[1]

Modulation of Key Signaling Proteins

Dalbinol's activity is characterized by its impact on the phosphorylation and subsequent degradation of β -catenin. This is achieved through the activation of Glycogen Synthase Kinase-3 β (GSK-3 β).

Target Protein	Effect of Dalbinol Treatment	Downstream Consequence
p-GSK-3 β (Ser9)	Decreased levels	Activation of GSK-3 β
β -catenin	Decreased total and nuclear levels	Inhibition of Wnt target gene transcription ^[1]
Dvl-2/3	Decreased levels	Disruption of the signalosome complex

The diagram below illustrates the proposed signaling pathway for **Dalbinol**'s action.



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Caption: **Dalbinol's** Mechanism of Action in HCC.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the activity of **Dalbinol**.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of **Dalbinol** on the proliferation of HCC cells.

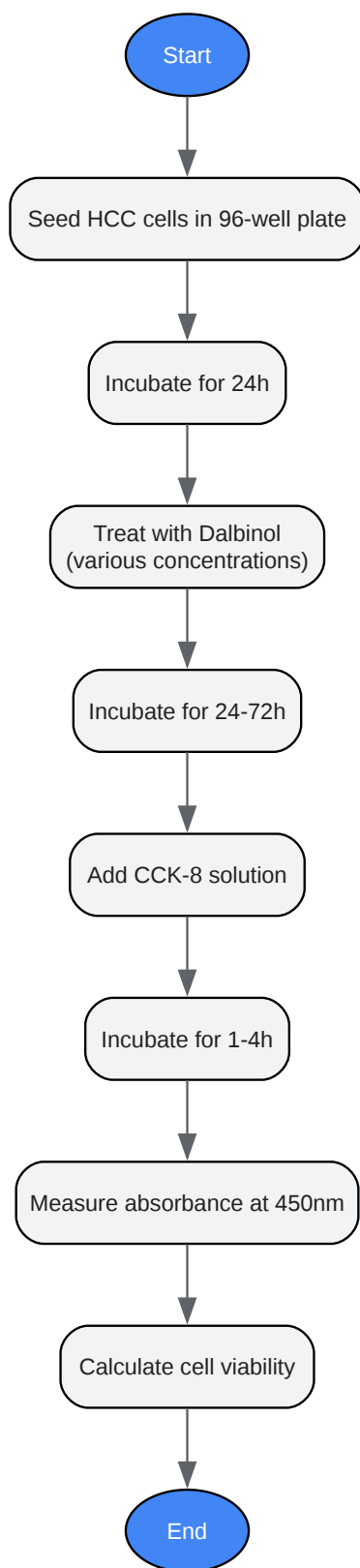
Materials:

- Hepatocellular carcinoma cell lines (HepG2, HepG2/ADM, Huh7)
- 96-well plates

- Complete culture medium (e.g., DMEM with 10% FBS)
- **Dalbinol** stock solution (dissolved in DMSO)
- Cell Counting Kit-8 (CCK-8) solution
- Microplate reader

Procedure:

- Seed HCC cells into 96-well plates at a density of 5,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of **Dalbinol** in complete medium.
- Replace the medium in each well with 100 μ L of medium containing various concentrations of **Dalbinol**. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
- Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control.



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Caption: Workflow for CCK-8 Cell Proliferation Assay.

Cycloheximide (CHX) Chase Assay for β -catenin Half-life

This assay is performed to determine if **Dalbinol** affects the stability of the β -catenin protein.

Materials:

- HCC cells
- 6-well plates
- Complete culture medium
- **Dalbinol**
- Cycloheximide (CHX) stock solution (protein synthesis inhibitor)
- Lysis buffer
- Apparatus for Western blotting

Procedure:

- Seed HCC cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with **Dalbinol** at a predetermined concentration for a specified time (e.g., 2 hours).
- Add cycloheximide (e.g., 25 μ g/mL) to the medium to inhibit new protein synthesis. This is time point 0.
- Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours).
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate.
- Analyze the levels of β -catenin at each time point by Western blotting.

- Quantify the band intensities to determine the rate of β -catenin degradation and calculate its half-life.

Conclusion

Dalbinol (C₂₃H₂₂O₈) is a potent anti-proliferative agent against hepatocellular carcinoma cells. Its mechanism of action is centered on the inhibition of the Wnt/ β -catenin signaling pathway through the promotion of β -catenin degradation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of **Dalbinol** as a potential therapeutic agent for HCC. Future studies should focus on elucidating the precise binding targets of **Dalbinol** and evaluating its efficacy and safety in preclinical and clinical settings.

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References

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- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dalbinol (C₂₃H₂₂O₈): A Technical Guide on its Chemical Properties and Anti-Cancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544794#chemical-formula-and-properties-of-dalbinol-c23h22o8]

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